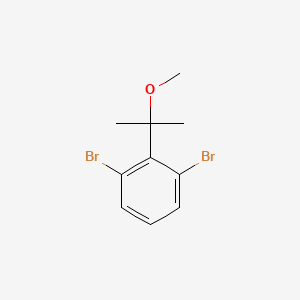
1,3-Dibromo-2-(2-methoxypropan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-2-(2-methoxypropan-2-yl)benzene: is an organic compound with the molecular formula C10H12Br2O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a 2-methoxypropan-2-yl group is attached at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The bromination reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3)
Industrial Production Methods: Industrial production of 1,3-dibromo-2-(2-methoxypropan-2-yl)benzene may involve similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dibromo-2-(2-methoxypropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can yield hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,3-Dibromo-2-(2-methoxypropan-2-yl)benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated benzene derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. It may also find applications in the development of flame retardants and other functional materials.
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-2-(2-methoxypropan-2-yl)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxy group is oxidized to form aldehydes or carboxylic acids. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparación Con Compuestos Similares
1,3-Dibromo-2-methylbenzene: Similar structure but with a methyl group instead of a 2-methoxypropan-2-yl group.
1,3-Dibromo-2-(methoxymethoxy)benzene: Similar structure but with a methoxymethoxy group instead of a 2-methoxypropan-2-yl group.
2,4-Dibromo-1-(2-methoxypropan-2-yl)benzene: Similar structure but with bromine atoms at the 2 and 4 positions instead of the 1 and 3 positions.
Uniqueness: 1,3-Dibromo-2-(2-methoxypropan-2-yl)benzene is unique due to the presence of both bromine atoms and the 2-methoxypropan-2-yl group, which imparts specific chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
927440-10-6 |
|---|---|
Fórmula molecular |
C10H12Br2O |
Peso molecular |
308.01 g/mol |
Nombre IUPAC |
1,3-dibromo-2-(2-methoxypropan-2-yl)benzene |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,13-3)9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 |
Clave InChI |
GHOHJRGPOMQXHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=CC=C1Br)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)

![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)
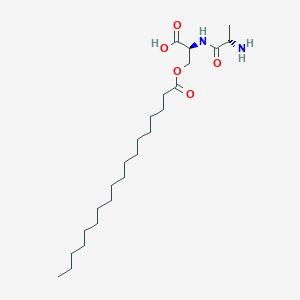
![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
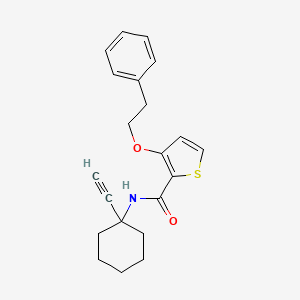
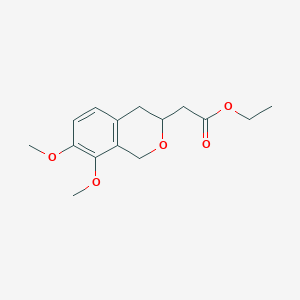
![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)
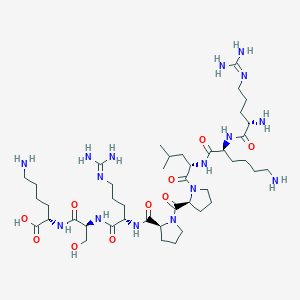

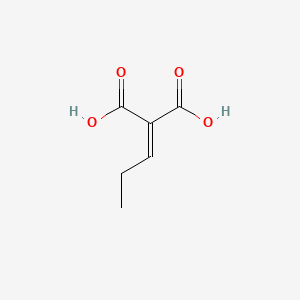
![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)

